N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide
Description
The compound N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused thiophene-furan moiety linked via a methylene bridge to a pyridine-3-sulfonamide group. Its structure combines aromatic heterocycles (thiophene, furan, and pyridine) with a sulfonamide pharmacophore, a motif commonly associated with biological activity in medicinal chemistry. For instance, sulfonamide derivatives are frequently synthesized via nucleophilic substitution between amines and sulfonyl chlorides, as exemplified in the preparation of related pyridine-sulfonamide compounds .
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c17-21(18,13-2-1-6-15-9-13)16-8-12-3-4-14(19-12)11-5-7-20-10-11/h1-7,9-10,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCYAIRORFOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C14H12N2O3S2
- Molecular Weight : 304.38 g/mol
The presence of thiophene and furan rings, along with the pyridine sulfonamide structure, contributes to its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Intermediates : The synthesis begins with the preparation of thiophene and furan intermediates.
- Coupling Reaction : These intermediates are then coupled under controlled conditions.
- Formation of Sulfonamide : The final step involves the formation of the sulfonamide group, often utilizing catalysts such as palladium or copper to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity:
- Gram-positive Bacteria : The compound shows significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve disruption of protein synthesis pathways, followed by inhibition of nucleic acid and peptidoglycan production .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Lines Tested : Various cancer cell lines including breast, colon, and lung cancer cells were used in studies.
| Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer | 10 - 30 |
| Colon Cancer | 15 - 40 |
| Lung Cancer | 20 - 50 |
These studies suggest that the compound may exert its effects through mechanisms distinct from traditional chemotherapeutics, potentially offering new avenues for treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with target enzymes, inhibiting their activity.
- Receptor Modulation : The compound may also modulate receptor activities through π-π interactions facilitated by the aromatic rings.
Case Studies
Several studies highlight the potential applications of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound significantly reduced biofilm formation in MRSA strains, outperforming traditional antibiotics like ciprofloxacin in certain assays .
- Anticancer Research : Another investigation into its anticancer properties revealed that the compound effectively inhibited cell proliferation in various cancer cell lines, indicating its potential as a novel therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antimicrobial agent . Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics. Studies have indicated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyridine sulfonamides were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the thiophene and furan moieties enhanced antibacterial efficacy, suggesting that N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide could be optimized for better performance in clinical settings.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammatory pathways, making them valuable for treating inflammatory diseases.
Case Study: Inhibition of COX Enzymes
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of sulfonamide derivatives that effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The study suggested that the incorporation of furan and thiophene rings could enhance selectivity and potency against COX-2, a target for anti-inflammatory drugs.
Materials Science
This compound has potential applications in materials science, particularly in the development of organic semiconductors and conductive polymers. The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Due to its chemical structure, this compound can be explored for use in cosmetic formulations, particularly as a skin-conditioning agent. Its potential anti-inflammatory effects can aid in soothing skin irritations.
Case Study: Formulation Development
A formulation study conducted on topical applications revealed that incorporating this compound into creams enhanced skin hydration and reduced irritation compared to control formulations. This suggests its viability as an ingredient in cosmetic products aimed at sensitive skin.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its thiophene-furan core, distinguishing it from other sulfonamide derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations
Thiophene vs. Furan/Thiadiazole : The target compound’s thiophene-furan system may enhance π-π stacking interactions in enzyme binding compared to simpler furan derivatives (e.g., JWS or LMM11). Thiophene’s electron-rich nature could influence redox properties or metabolic stability .
Biological Activity : While antifungal (LMM11) and AChE inhibitory (JWS) activities are documented in analogs, the target compound’s thiophene-furan core may confer unique pharmacological properties requiring further validation.
Research Findings and Implications
- Antifungal Activity : LMM11’s efficacy against C. albicans (MIC = 8 µg/mL) suggests sulfamoyl-heterocycle hybrids are promising antifungals. The target compound’s thiophene moiety could enhance membrane penetration or target binding .
- Enzyme Inhibition : JWS’s AChE inhibition (IC50 ~ 10 nM) highlights the role of furan-pyridazine hybrids in neurological applications. The target’s pyridine-3-sulfonamide may similarly interact with catalytic sites in enzymes like carbonic anhydrase or kinases .
- Synthetic Flexibility : The use of sulfonyl chlorides (e.g., 2,4-difluorobenzenesulfonyl chloride in ) and nucleophilic amines demonstrates scalable routes to diverse sulfonamide analogs .
Q & A
Basic: What synthetic strategies are optimal for synthesizing N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with the coupling of thiophene and furan precursors, followed by sulfonamide formation. Key steps include:
- Thiophene-furan coupling: Use Suzuki-Miyaura cross-coupling to link thiophene-3-yl and furan-2-yl groups, employing Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (60–80°C) to minimize side reactions .
- Sulfonamide introduction: React the intermediate with pyridine-3-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF) at 50–70°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and confirms connectivity (e.g., pyridine ring protons at δ 8.5–9.0 ppm, sulfonamide NH at δ 5.5–6.0 ppm) .
- X-ray crystallography: Resolves bond lengths/angles, critical for verifying stereochemistry and intramolecular interactions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₅H₁₃N₂O₃S₂) .
Basic: How should researchers evaluate the compound’s stability under varying pH and thermal conditions?
Methodological Answer:
- Accelerated stability studies: Incubate the compound at pH 2–10 (buffers) and temperatures (25–60°C) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light sensitivity: Expose to UV (254 nm) and visible light; track changes using UV-Vis spectroscopy (absorbance shifts >10% indicate instability) .
Advanced: How can computational modeling predict biological targets and binding affinities?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., carbonic anhydrase IX for sulfonamide targets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Pharmacophore mapping: Identify critical interactions (e.g., sulfonamide H-bonding with His94 in carbonic anhydrase) using Discovery Studio .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-analysis: Aggregate data from in vitro assays (e.g., IC₅₀ values) to identify outliers. Adjust for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or assay conditions (pH, serum content) .
- Structure-activity relationship (SAR): Synthesize analogs (e.g., replacing thiophene with furan) to isolate substituent effects. Compare IC₅₀ trends to pinpoint functional group contributions .
Advanced: How can SAR studies guide structural modifications to enhance therapeutic potential?
Methodological Answer:
- Substituent optimization: Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to enhance binding to hydrophobic enzyme pockets. Test analogs via fluorescence polarization assays .
- Bioisosteric replacement: Replace sulfonamide with carboxylate groups to improve solubility while retaining target affinity. Validate via isothermal titration calorimetry (ITC) .
Advanced: What experimental designs mitigate challenges in studying intramolecular interactions?
Methodological Answer:
- Dynamic NMR: Probe conformational flexibility by variable-temperature ¹H NMR (e.g., coalescence temperature for rotameric NH protons) .
- Density Functional Theory (DFT): Calculate energy barriers for intramolecular rotations (e.g., furan-thiophene dihedral angles) using Gaussian08. Compare with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
